4-(benzylideneamino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(benzylideneamino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol: is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNS
Molecular Weight: 402.454 g/mol
CAS Number: 331460-54-9
1,2,4-triazoles , which are characterized by their five-membered ring containing three nitrogen atoms and one sulfur atom. The benzylideneamino group adds further complexity, making it an intriguing molecule for study.
Preparation Methods
Synthetic Routes:
Condensation Reaction:
Industrial Production:
- While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale synthesis.
- Optimization of reaction conditions, solvent choice, and purification steps are crucial for efficient production.
Chemical Reactions Analysis
Oxidation: The thiol group (-SH) can undergo oxidation to form a disulfide bond (-S-S-).
Reduction: Reduction of the imine group (C=N) can yield the corresponding amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents: Aldehydes, reducing agents, and nucleophiles.
Major Products: The imine product and its reduced form are key intermediates.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antimicrobial, antiviral, or anticancer agent.
Materials Science: Its unique structure may find applications in organic electronics or sensors.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.
Mechanism of Action
Targets: It may interact with specific proteins, enzymes, or receptors.
Pathways: Further studies are needed to elucidate its precise mechanism within biological systems.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C19H20N4S |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
4-[(E)-benzylideneamino]-3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4S/c1-19(2,3)16-11-9-15(10-12-16)17-21-22-18(24)23(17)20-13-14-7-5-4-6-8-14/h4-13H,1-3H3,(H,22,24)/b20-13+ |
InChI Key |
JOHXBBCEIMGGIP-DEDYPNTBSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3 |
Origin of Product |
United States |
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